An In-Depth Technical Guide to 4-chloro-N-heptyl-3-nitrobenzamide: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 4-chloro-N-heptyl-3-nitrobenzamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 4-chloro-N-heptyl-3-nitrobenzamide, a novel benzamide derivative with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, synthesis, physicochemical properties, and prospective biological activities.
Introduction: The Significance of Substituted Benzamides
Benzamide and its derivatives are a cornerstone in the architecture of pharmacologically active molecules. The inherent versatility of the benzamide scaffold allows for a wide range of structural modifications, leading to compounds with diverse therapeutic applications. The strategic introduction of various substituents onto the aromatic ring and the amide nitrogen can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity.
The subject of this guide, 4-chloro-N-heptyl-3-nitrobenzamide, incorporates several key structural features: a chlorinated and nitrated benzene ring, and a heptyl chain attached to the amide nitrogen. The presence of a nitro group can be a precursor for an amino group, opening avenues for further functionalization. Additionally, nitroaromatic compounds are known to exhibit a range of biological activities.[1] The heptyl group imparts significant lipophilicity, which can enhance membrane permeability and influence the compound's pharmacokinetic profile. This unique combination of functional groups suggests that 4-chloro-N-heptyl-3-nitrobenzamide may possess interesting and potentially valuable biological properties.
Chemical Structure and Properties
The chemical identity of 4-chloro-N-heptyl-3-nitrobenzamide is defined by its molecular structure, which dictates its physical and chemical properties.
IUPAC Name: 4-chloro-N-heptyl-3-nitrobenzamide
Molecular Formula: C₁₄H₁₉ClN₂O₃
Molecular Weight: 300.77 g/mol
Chemical Structure Diagram:
Caption: Chemical structure of 4-chloro-N-heptyl-3-nitrobenzamide.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale/Comparison |
| Melting Point | Crystalline solid, likely with a melting point in the range of 80-120 °C. | The related 4-chloro-3-nitrobenzamide has a melting point of 148-150°C.[2] The introduction of the flexible heptyl chain is expected to lower the melting point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol).[3] Sparingly soluble in non-polar solvents (e.g., hexanes). Very low solubility in water. | Benzamides are generally soluble in organic solvents.[4] The long alkyl chain increases lipophilicity, further reducing water solubility. |
| Appearance | Likely an off-white to pale yellow crystalline solid.[5] | Based on the appearance of the starting material, 4-chloro-3-nitrobenzoic acid, and related benzamides. |
Synthesis of 4-chloro-N-heptyl-3-nitrobenzamide
The most direct and widely employed method for the synthesis of N-substituted benzamides is the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride.[6] This approach offers high yields and proceeds under relatively mild conditions.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule involves breaking the amide bond, leading to the two primary starting materials: 4-chloro-3-nitrobenzoic acid and heptylamine.
Caption: Retrosynthetic analysis of 4-chloro-N-heptyl-3-nitrobenzamide.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the activation of the carboxylic acid and the subsequent coupling with the amine.
Caption: Synthetic workflow for 4-chloro-N-heptyl-3-nitrobenzamide.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of N-substituted benzamides.[6][7]
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Heptylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
Step 1: Formation of 4-chloro-3-nitrobenzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 5-10 eq).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloro-3-nitrobenzoyl chloride, a yellow oil or solid, can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude 4-chloro-3-nitrobenzoyl chloride in anhydrous DCM in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve heptylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Cool the acyl chloride solution to 0 °C using an ice bath.
-
Slowly add the amine solution dropwise to the stirred acyl chloride solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-chloro-N-heptyl-3-nitrobenzamide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-chloro-N-heptyl-3-nitrobenzamide.
Spectroscopic Analysis (Expected Data)
The following are the expected spectroscopic features of the target compound based on the analysis of its functional groups and data from similar molecules.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Three protons on the benzene ring, appearing as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region (typically δ 7.5-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the chloro and nitro substituents.
-
Amide Proton (N-H): A broad singlet or triplet (due to coupling with the adjacent CH₂ group) in the region of δ 6.0-8.5 ppm. The chemical shift can be concentration and solvent dependent.
-
Heptyl Chain Protons:
-
α-CH₂ (next to N): A triplet or quartet around δ 3.2-3.5 ppm.
-
β-CH₂ and other methylene protons: A series of multiplets in the upfield region (δ 1.2-1.7 ppm).
-
Terminal CH₃: A triplet around δ 0.8-1.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbons attached to the chloro and nitro groups will have distinct chemical shifts.
-
Heptyl Chain Carbons: Seven signals in the aliphatic region (δ 14-45 ppm).
IR (Infrared) Spectroscopy:
-
N-H Stretch: A characteristic absorption band for a secondary amide in the region of 3300-3500 cm⁻¹.[8]
-
C=O Stretch (Amide I band): A strong absorption band around 1640-1680 cm⁻¹.[9]
-
N-H Bend (Amide II band): An absorption band around 1530-1570 cm⁻¹.[9]
-
NO₂ Stretch: Two strong absorption bands, one asymmetric (around 1500-1560 cm⁻¹) and one symmetric (around 1335-1385 cm⁻¹).
-
C-Cl Stretch: An absorption band in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-H Stretches (Aliphatic): Absorption bands just below 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 300.77). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
-
Fragmentation Pattern: Common fragmentation pathways for nitroaromatic amides include the loss of the nitro group (-NO₂), cleavage of the amide bond, and fragmentation of the alkyl chain.[10][11]
Purity Assessment
The purity of the synthesized compound should be determined using High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >95% is generally considered acceptable for biological screening.
Potential Biological Activities and Applications
While the specific biological activity of 4-chloro-N-heptyl-3-nitrobenzamide has not been reported, the structural motifs present in the molecule suggest several potential areas of investigation.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds containing the 4-chloro-3-nitro moiety. For instance, 4-chloro-3-nitrophenylthiourea derivatives have shown significant antibacterial activity.[12][13] Additionally, other nitroaromatic compounds have been investigated for their antibacterial effects.[1] The presence of the heptyl chain could enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to increased efficacy.
Anticancer Activity
Nitroaromatic compounds have also been explored as potential anticancer agents.[14][15] The mechanism of action for some of these compounds is believed to involve their ability to act as alkylating agents after bioreduction of the nitro group. The cytotoxic potential of 4-chloro-N-heptyl-3-nitrobenzamide against various cancer cell lines would be a valuable area of future research.
Considerations for Drug Development
It is important to note that the presence of a nitroaromatic group can sometimes be associated with toxicity and mutagenicity.[16][17] Therefore, any drug development program involving this class of compounds must include thorough toxicological and safety assessments.
Conclusion
4-chloro-N-heptyl-3-nitrobenzamide is a rationally designed molecule that combines the pharmacologically relevant benzamide scaffold with a lipophilic N-alkyl chain and a reactive nitroaromatic system. This technical guide has provided a comprehensive framework for its synthesis, purification, and characterization. The predicted physicochemical properties and potential biological activities highlight this compound as a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future studies should focus on the experimental validation of its synthesis and properties, as well as a thorough evaluation of its biological activity profile.
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